molecular formula C14H28N2O4 B15167196 Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- CAS No. 605657-06-5

Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-

Cat. No.: B15167196
CAS No.: 605657-06-5
M. Wt: 288.38 g/mol
InChI Key: BLOLHQDFJXMFCU-RYUDHWBXSA-N
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Description

Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- is a chemical compound with the molecular formula C14H28N2O4 It is known for its unique structure, which includes two hydroxymethyl groups and a methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- typically involves the reaction of ethylenediamine with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups results in carboxylic acids, while reduction can yield primary or secondary amines.

Scientific Research Applications

Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their structure and function. The compound may also participate in redox reactions, altering the oxidative state of target molecules and affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has a similar ethylenediamine backbone but different substituents, leading to distinct chemical properties and reactivity.

    Ethanediamide, N1,N2-bis[(1S)-1-(hydroxymethyl)-2-methylbutyl]-: A closely related compound with slight variations in the substituents, affecting its physical and chemical properties.

Uniqueness

Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

605657-06-5

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

N,N'-bis[(2S)-1-hydroxy-4-methylpentan-2-yl]oxamide

InChI

InChI=1S/C14H28N2O4/c1-9(2)5-11(7-17)15-13(19)14(20)16-12(8-18)6-10(3)4/h9-12,17-18H,5-8H2,1-4H3,(H,15,19)(H,16,20)/t11-,12-/m0/s1

InChI Key

BLOLHQDFJXMFCU-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)C(=O)N[C@@H](CC(C)C)CO

Canonical SMILES

CC(C)CC(CO)NC(=O)C(=O)NC(CC(C)C)CO

Origin of Product

United States

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